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Compound of Interest

Compound Name: 2,4-Dimethylbenzoxazole

CAS No.: 72692-90-1

Cat. No.: B1357470

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a detailed analysis of the spectroscopic data for 2,4-
Dimethylbenzoxazole, a heterocyclic compound of interest in medicinal chemistry and

materials science. A comprehensive interpretation of Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data is presented. Due to the limited availability of

published experimental spectra for this specific molecule, this guide combines experimental ¹H

NMR data with analysis of closely related analogs and theoretical predictions to offer a robust

characterization. This approach provides researchers with the necessary tools to identify and

understand the structural features of 2,4-Dimethylbenzoxazole.

Introduction
Benzoxazole derivatives are a prominent class of heterocyclic compounds recognized for their

wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and

anticancer properties. The strategic placement of substituents on the benzoxazole scaffold

allows for the fine-tuning of their biological and photophysical properties. 2,4-
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Dimethylbenzoxazole, featuring methyl groups on both the heterocyclic and benzene rings,

presents a unique electronic and steric profile. Accurate spectroscopic characterization is

paramount for confirming the identity and purity of synthesized 2,4-Dimethylbenzoxazole and

for elucidating its structure-activity relationships in drug discovery and materials development.

This guide offers an in-depth exploration of the key spectroscopic features of 2,4-
Dimethylbenzoxazole, grounded in fundamental principles and supported by available data.

Molecular Structure and Logic
The structural analysis of 2,4-Dimethylbenzoxazole is approached through a multi-technique

spectroscopic workflow. Each technique provides complementary information to build a

complete picture of the molecule's constitution.

Spectroscopic Analysis Workflow

NMR Spectroscopy
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Structural Elucidation of
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& Bond Vibrations

Mass Spectrometry
Molecular Weight
& Fragmentation

Click to download full resolution via product page

Caption: Workflow for the structural elucidation of 2,4-Dimethylbenzoxazole.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in

a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment

of the hydrogen and carbon atoms, respectively.
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¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons,

their chemical environment, and their proximity to other protons.

Experimental Protocol: ¹H NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 2,4-Dimethylbenzoxazole in 0.6-

0.8 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

Acquisition Parameters:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

Number of Scans: 16-64 scans, depending on the sample concentration.

Relaxation Delay (d1): 1-2 seconds.

Acquisition Time (aq): 3-4 seconds.

Spectral Width (sw): A range of approximately 0-12 ppm.

Processing: Apply Fourier transformation, phase correction, and baseline correction to the

acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak

(e.g., CDCl₃ at 7.26 ppm).

Data Summary: ¹H NMR of 2,4-Dimethylbenzoxazole
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

7.38 d, J = 8.1 Hz 1H H-7

7.10 d, J = 8.1 Hz 1H H-6

6.95 s 1H H-5

2.62 s 3H 2-CH₃

2.55 s 3H 4-CH₃

Data obtained from a patent detailing the synthesis of 2,4-disubstituted-benzoxazoles.

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of 2,4-Dimethylbenzoxazole is consistent with its proposed structure.

Aromatic Protons: The three aromatic protons appear in the range of 6.95-7.38 ppm. The

protons at the 6- and 7-positions (H-6 and H-7) appear as doublets due to coupling with each

other. The proton at the 5-position (H-5) appears as a singlet, as it has no adjacent protons

to couple with.

Methyl Protons: The two methyl groups at the 2- and 4-positions appear as sharp singlets at

2.62 and 2.55 ppm, respectively. The downfield shift of the 2-CH₃ group compared to the 4-

CH₃ group is expected due to its attachment to the electron-withdrawing imine carbon of the

oxazole ring.

2,4-Dimethylbenzoxazole Structure with ¹H NMR Assignments

2,4-Dimethylbenzoxazole Structure with ¹H NMR Assignments
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Caption: Structure of 2,4-Dimethylbenzoxazole with ¹H NMR chemical shift assignments.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the number of non-equivalent carbons and

their chemical environments.

Experimental Protocol: ¹³C NMR Spectroscopy

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

Instrumentation: Acquire the spectrum on a 100 MHz (or higher, corresponding to the ¹H

frequency) NMR spectrometer.

Acquisition Parameters:

Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').

Number of Scans: 512-2048 scans, due to the lower natural abundance of ¹³C.

Relaxation Delay (d1): 2 seconds.

Spectral Width (sw): A range of approximately 0-200 ppm.

Processing: Apply Fourier transformation, phase correction, and baseline correction.

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Predicted ¹³C NMR Data for 2,4-Dimethylbenzoxazole

While experimental ¹³C NMR data for 2,4-Dimethylbenzoxazole is not readily available in the

literature, a predicted spectrum can be estimated based on the known chemical shifts of

substituted benzoxazoles.
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Chemical Shift (δ, ppm) Assignment

~164 C-2

~150 C-7a

~142 C-3a

~130 C-4

~125 C-6

~120 C-5

~110 C-7

~15 2-CH₃

~14 4-CH₃

Interpretation of the Predicted ¹³C NMR Spectrum

Heterocyclic Carbons: The carbon of the C=N bond (C-2) is expected to be the most

downfield signal in the spectrum, around 164 ppm. The two quaternary carbons of the

oxazole ring fused to the benzene ring (C-7a and C-3a) are predicted to appear around 150

ppm and 142 ppm, respectively.

Aromatic Carbons: The six carbons of the benzene ring will have distinct chemical shifts. The

carbon bearing the methyl group (C-4) will be shifted downfield. The other aromatic carbons

will appear in the typical aromatic region of 110-130 ppm.

Methyl Carbons: The two methyl carbons are expected to appear in the aliphatic region,

around 14-15 ppm.

II. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the

vibrations of chemical bonds.

Experimental Protocol: IR Spectroscopy
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Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or

KBr) if it is a liquid, or as a KBr pellet if it is a solid.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Processing: Perform a background subtraction to remove atmospheric CO₂ and water

absorptions.

Characteristic IR Absorptions for 2,4-Dimethylbenzoxazole (Predicted based on analogs)

Wavenumber (cm⁻¹) Vibration

3100-3000 C-H stretch (aromatic)

2980-2850 C-H stretch (aliphatic, CH₃)

~1615 C=N stretch (oxazole ring)

~1570, ~1480 C=C stretch (aromatic)

~1240 C-O-C stretch (asymmetric)

~1050 C-O-C stretch (symmetric)

Interpretation of the IR Spectrum

The IR spectrum of 2,4-Dimethylbenzoxazole is expected to show characteristic absorption

bands for the aromatic and heterocyclic rings, as well as the methyl groups. The C=N

stretching vibration of the oxazole ring is a key diagnostic peak. The presence of both aromatic

and aliphatic C-H stretching vibrations would also be evident. The C-O-C stretching vibrations

of the oxazole ring are also important for identification.[1]

III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: Mass Spectrometry
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Sample Introduction: The sample can be introduced directly into the ion source via a direct

insertion probe or after separation by gas chromatography (GC-MS).

Ionization: Electron Ionization (EI) is a common method for this type of molecule.

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is typically used.

Detection: The ions are detected, and a mass spectrum is generated, which is a plot of

relative abundance versus mass-to-charge ratio (m/z).

Predicted Mass Spectrum of 2,4-Dimethylbenzoxazole

Molecular Ion (M⁺): The molecular weight of 2,4-Dimethylbenzoxazole (C₉H₉NO) is 147.18

g/mol . Therefore, the molecular ion peak is expected at m/z = 147.

Key Fragmentation Pathways:

Loss of a methyl radical (•CH₃): A prominent fragment at m/z = 132 is expected from the

loss of one of the methyl groups.

Loss of CO: The benzoxazole ring can undergo fragmentation with the loss of carbon

monoxide (28 Da), leading to a fragment at m/z = 119.

Formation of the benzoxazolium cation: Cleavage of the methyl group at the 2-position

can lead to the formation of a stable benzoxazolium cation.

Predicted Mass Spectrometry Fragmentation of 2,4-Dimethylbenzoxazole

[M]⁺˙
m/z = 147

[M-CH₃]⁺
m/z = 132

- •CH₃

[M-CO]⁺˙
m/z = 119

- CO

Click to download full resolution via product page
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Caption: Predicted major fragmentation pathways for 2,4-Dimethylbenzoxazole in EI-MS.

Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic data

for 2,4-Dimethylbenzoxazole. By combining experimental ¹H NMR data with reasoned

predictions for ¹³C NMR, IR, and MS based on the analysis of analogous structures, a detailed

and practical framework for the characterization of this important heterocyclic compound is

established. The provided protocols and interpretations serve as a valuable resource for

researchers in synthetic chemistry, drug discovery, and materials science, enabling confident

identification and further investigation of 2,4-Dimethylbenzoxazole and its derivatives.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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